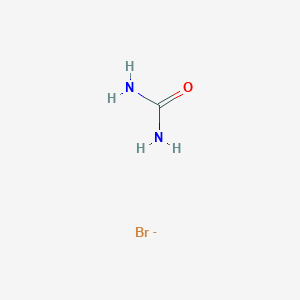
Calcium bis(6-aminohexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(6-aminohexanoate) is a chemical compound with the molecular formula C12H24CaN2O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium bis(6-aminohexanoate) can be synthesized through the reaction of 6-aminohexanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving 6-aminohexanoic acid in water, followed by the addition of calcium hydroxide or calcium chloride under controlled conditions. The resulting solution is then evaporated to obtain the calcium salt .
Industrial Production Methods
In industrial settings, the production of calcium bis(6-aminohexanoate) may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as filtration, crystallization, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(6-aminohexanoate) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, amides, and esters, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
Calcium bis(6-aminohexanoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is studied for its potential role in biological processes and as a model compound for understanding amino acid interactions.
Mecanismo De Acción
The mechanism of action of calcium bis(6-aminohexanoate) involves its interaction with specific molecular targets and pathways. For example, as an analogue of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition can prevent the breakdown of fibrin, thereby reducing bleeding in certain medical conditions . Additionally, its role in polymerization reactions, such as the production of Nylon-6, involves the formation of long-chain polymers through the condensation of 6-aminohexanoic acid units .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to calcium bis(6-aminohexanoate) include:
Sodium bis(6-aminohexanoate): A sodium salt of 6-aminohexanoic acid with similar properties and applications.
Potassium bis(6-aminohexanoate): A potassium salt of 6-aminohexanoic acid with similar properties and applications.
Magnesium bis(6-aminohexanoate): A magnesium salt of 6-aminohexanoic acid with similar properties and applications.
Uniqueness
Calcium bis(6-aminohexanoate) is unique due to its specific interactions with calcium ions, which can influence its solubility, reactivity, and biological activity. The presence of calcium ions can also enhance its stability and effectiveness in certain applications, such as enzyme inhibition and polymerization reactions .
Propiedades
Número CAS |
27441-59-4 |
|---|---|
Fórmula molecular |
C12H24CaN2O4 |
Peso molecular |
300.41 g/mol |
Nombre IUPAC |
calcium;6-aminohexanoate |
InChI |
InChI=1S/2C6H13NO2.Ca/c2*7-5-3-1-2-4-6(8)9;/h2*1-5,7H2,(H,8,9);/q;;+2/p-2 |
Clave InChI |
GALBSQAGDSITIK-UHFFFAOYSA-L |
SMILES canónico |
C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)









![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)

